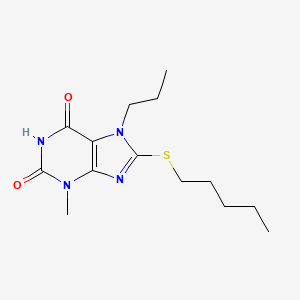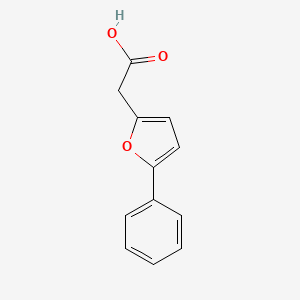
Oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) is a complex organic compound known for its unique chemical structure and properties. This compound features two hydrazide groups attached to an oxalic acid backbone, with each hydrazide group further substituted with a 2-(2-hydroxy-1-(hydroxymethyl)ethyl) moiety. The presence of multiple hydroxyl and hydrazide groups makes this compound highly reactive and versatile in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) typically involves the following steps:
Formation of Hydrazide Intermediate: The initial step involves the reaction of oxalic acid with hydrazine hydrate to form oxalic acid dihydrazide.
Substitution Reaction: The oxalic acid dihydrazide is then reacted with 2-(2-hydroxy-1-(hydroxymethyl)ethyl) chloride under basic conditions to introduce the hydroxyethyl groups.
The reaction conditions generally include:
Temperature: Moderate temperatures (50-70°C) to facilitate the substitution reaction.
Solvent: Polar solvents like ethanol or methanol to dissolve the reactants and products.
Catalyst: Basic catalysts such as sodium hydroxide to promote the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the hydrazide groups, converting them into amines.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halides, alkoxides.
科学的研究の応用
Chemistry
In chemistry, oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) is used as a ligand in coordination chemistry. Its multiple donor sites allow it to form stable complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology
In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions in biological systems, which is useful in studying metal ion transport and storage in cells.
Medicine
In medicine, oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) is explored for its potential therapeutic applications. Its ability to chelate metal ions makes it a candidate for treating metal poisoning and related disorders.
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and resins. Its reactivity allows it to be incorporated into various chemical frameworks, enhancing the properties of the final products.
作用機序
The mechanism of action of oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) involves its ability to form stable complexes with metal ions. The hydrazide and hydroxyl groups act as donor sites, coordinating with metal ions to form chelates. This chelation process can disrupt metal ion homeostasis in biological systems, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
Oxalic acid dihydrazide: Lacks the hydroxyethyl substitution, making it less reactive.
Malonic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide): Similar structure but with a malonic acid backbone, leading to different reactivity and properties.
Succinic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide): Another similar compound with a succinic acid backbone.
Uniqueness
Oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) is unique due to its specific combination of functional groups. The presence of both hydrazide and hydroxyethyl groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
特性
分子式 |
C8H18N4O6 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
1-N',2-N'-bis(1,3-dihydroxypropan-2-yl)ethanedihydrazide |
InChI |
InChI=1S/C8H18N4O6/c13-1-5(2-14)9-11-7(17)8(18)12-10-6(3-15)4-16/h5-6,9-10,13-16H,1-4H2,(H,11,17)(H,12,18) |
InChIキー |
AFMUVACRANNRAK-UHFFFAOYSA-N |
正規SMILES |
C(C(CO)NNC(=O)C(=O)NNC(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





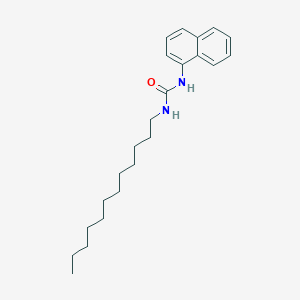
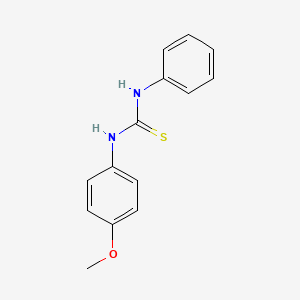
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000768.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12000772.png)
![2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B12000785.png)
![4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile](/img/structure/B12000788.png)
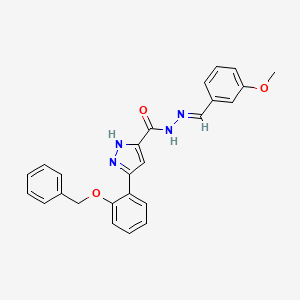
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12000798.png)
